1-Azido-4-chlorobenzene is used as a building block in the synthesis of new organic compounds. It is used in the synthesis of a wide range of organic compounds such as polymers, pharmaceuticals, and agrochemicals.
In addition, it has been used in a specific scientific experiment titled "Consecutive Tandem Cycloaddition between Nitriles and Azides; Synthesis of 5-Amino-1H-[1,2,3]-triazoles" .
1-Azido-4-chlorobenzene can be used in the synthesis of azides from alcohols . This process involves stirring a solution of sodium azide in DMSO with a thoroughly ground equimolecular mixture of triphenylphosphine, iodine, and imidazole . The azide functional group is versatile and is a convenient source of amines, which are common in natural products as well as pharmaceutical heterocycles .
This solution can be used in various chemical reactions and syntheses .
As always, handling of 1-Azido-4-chlorobenzene should be done by trained individuals as it is a hazardous substance. Always follow safety protocols when working with such chemicals.
1-Azido-4-chlorobenzene can be used in cycloaddition reactions with electron-deficient alkenes in deep eutectic solvents . This process can lead to the formation of a series of highly substituted 2-pyrazolines . The reaction outcomes can vary depending on the alkene employed, and triazolines, triazoles or enaminones can be formed as major products .
1-Azido-4-chlorobenzene can be used in Friedel Crafts acylation and alkylation . The azide on 1-Azido-4-chlorobenzene acts as an electron withdrawing group, which is beneficial in these reactions .
1-Azido-4-chlorobenzene is an organic compound with the chemical formula C₆H₄ClN₃. It belongs to the class of aryl azides, characterized by the presence of an azide group (-N₃) attached to a chlorobenzene ring. The azide functional group is notable for its reactivity and ability to participate in various chemical transformations, making 1-azido-4-chlorobenzene a valuable intermediate in synthetic organic chemistry. The compound has applications in click chemistry, where it is utilized for the synthesis of triazoles through cycloaddition reactions with alkynes .
1-Azido-4-chlorobenzene is a hazardous compound and should be handled with appropriate safety precautions. Here are some key safety concerns:
Several methods exist for synthesizing 1-azido-4-chlorobenzene:
1-Azido-4-chlorobenzene has various applications in:
Interaction studies involving 1-azido-4-chlorobenzene focus on its reactivity with other functional groups, particularly alkynes. These studies aim to explore the efficiency of cycloaddition reactions and the stability of the resulting triazole products. Additionally, research into its interactions with biological molecules may reveal potential applications in drug delivery systems or targeted therapies .
1-Azido-4-chlorobenzene shares structural similarities with other aryl azides. Here are some comparable compounds:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| 4-Chlorophenyl Azide | C₆H₄ClN₃ | Similar structure; widely used in click chemistry |
| 1-Azido-2-nitrobenzene | C₆H₄N₄O₂ | Contains a nitro group; different electronic properties |
| 1-Azido-3-chlorobenzene | C₆H₄ClN₃ | Chlorine at a different position; affects reactivity |
| 4-Azidophenol | C₆H₅N₃O | Hydroxyl group present; alters solubility and reactivity |
The uniqueness of 1-azido-4-chlorobenzene lies in its specific substitution pattern on the benzene ring, which influences its reactivity and applications in synthetic methodologies compared to other similar compounds .
1-Azido-4-chlorobenzene consists of a benzene ring with two para-oriented substituents:
The planar geometry arises from sp² hybridization of the benzene carbon atoms. The azide group adopts a linear configuration with bond angles of approximately 180° between N–N–N atoms.
Key structural parameters:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₆H₄ClN₃ | |
| Molecular weight | 153.57 g/mol | |
| SMILES | ClC₁=CC=C(N=[N+]=[N-])C=C₁ | |
| InChIKey | HZVGOEUGZJFTNN-UHFFFAOYSA-N |
The chlorine atom exerts a strong electron-withdrawing inductive effect (–I), polarizing the benzene ring. This deactivates the ring toward electrophilic substitution but enhances the azide group’s susceptibility to nucleophilic attack.
The predominant synthetic approach for 1-azido-4-chlorobenzene synthesis relies on the classical two-step diazotization-azidation sequence [2]. This methodology begins with 4-chloroaniline as the starting material and proceeds through a well-established mechanism involving diazonium salt formation followed by nucleophilic azide substitution.
The reaction mechanism initiates with the formation of nitrosonium ion through the interaction of sodium nitrite with hydrochloric acid under acidic conditions [3] [4]. The nitrosonium ion subsequently attacks the amino group of 4-chloroaniline, generating an intermediate N-nitrosoamine species. This intermediate undergoes protonation and dehydration to yield the corresponding diazonium salt .
The critical step involves nucleophilic attack by azide ion on the diazonium carbon, proceeding through an SN2-type mechanism with an activation energy of approximately 18.7 kcal/mol [6]. This step represents the rate-determining phase of the overall transformation, with concurrent elimination of nitrogen gas leading to the formation of the desired azide product [7].
| Reaction Step | Key Intermediate | Activation Energy (kcal/mol) | Rate-Determining Step | Mechanistic Details |
|---|---|---|---|---|
| Nitrosonium Ion Formation | NO⁺ | 12.5 | No | HNO₂ + H⁺ → NO⁺ + H₂O |
| Diazotization | N-Nitrosoamine | 15.2 | No | ArNH₂ + NO⁺ → ArNHNO⁺ |
| Diazonium Salt Formation | ArN₂⁺X⁻ | 8.7 | No | Protonation and dehydration |
| Azide Attack | ArN₂-N₃ intermediate | 18.7 | Yes | SN2-type nucleophilic attack |
| Nitrogen Elimination | Nitrogen gas | 5.3 | No | Concerted elimination |
| Product Formation | 1-Azido-4-chlorobenzene | Product | N/A | Stable azide product |
The classical methodology requires stringent temperature control, typically maintaining the diazotization step at 0-5°C to prevent decomposition of the diazonium intermediate [8]. The azidation phase can proceed at room temperature, with reaction times ranging from 2-4 hours depending on the specific conditions employed [8].
Critical optimization parameters include pH control, with the diazotization requiring strongly acidic conditions (pH 1-3) while the azidation step benefits from neutral to slightly basic conditions (pH 7-9) [8]. The azide equivalent ratio significantly influences conversion efficiency, with 1.2-1.5 equivalents of sodium azide providing optimal results while minimizing side reactions [7] [8].
| Parameter | Optimal Range | Critical Factor | Effect on Yield |
|---|---|---|---|
| Temperature | 0-5°C (diazotization), RT (azidation) | Prevents decomposition | Higher temp reduces yield |
| pH | 1-3 (diazotization), 7-9 (azidation) | Controls reaction selectivity | Wrong pH causes decomposition |
| Reaction Time | 30 min - 4 hours | Ensures complete conversion | Longer time may cause degradation |
| Solvent System | Water/organic biphasic | Improves mass transfer | Poor solvent reduces efficiency |
| Azide Equivalent | 1.2-1.5 equiv | Minimizes side reactions | Excess azide improves conversion |
| Concentration | 0.1-0.5 M | Balances rate and selectivity | Too dilute reduces rate |
| Stirring Rate | 500-800 rpm | Enhances mixing efficiency | Poor mixing reduces yield |
| Addition Rate | Dropwise over 10-30 min | Controls heat evolution | Fast addition causes side reactions |
An improved variant of the classical approach employs p-toluenesulfonic acid as the acidifying agent instead of hydrochloric acid [8]. This modification enables the reaction to proceed under milder conditions at room temperature while achieving higher yields ranging from 85-95% [8]. The tosylate methodology forms arenediazonium tosylates as intermediates, which demonstrate enhanced stability compared to chloride salts, facilitating more controlled azidation conditions [8].
The procedure begins with the diazotization of 4-chloroaniline using sodium nitrite in the presence of p-toluenesulfonic acid in aqueous medium [8]. The resulting diazonium tosylate undergoes subsequent treatment with sodium azide at room temperature, providing clean conversion to the azide product without requiring specialized temperature control [8].
Direct conversion of 4-chloroaniline to 1-azido-4-chlorobenzene can be achieved using triflyl azide as the azide transfer reagent [9]. This methodology circumvents the traditional diazotization pathway, instead proceeding through a direct azide transfer mechanism. The reaction occurs rapidly at room temperature within 30 minutes, achieving yields of approximately 89% [9].
The mechanism involves nucleophilic attack of the aniline nitrogen on the electrophilic triflyl azide, followed by elimination of triflate to generate the aryl azide product [9]. This approach offers significant advantages in terms of reaction time and temperature requirements, though the high cost of triflyl azide limits its practical application for large-scale synthesis [9].
An alternative starting material approach utilizes 4-chlorophenylboronic acid as the substrate for copper-catalyzed azidation [10]. This methodology employs copper(II) acetate as the catalyst in combination with sodium azide in methanol at 55°C for 3 hours, achieving yields of 74% [10].
The mechanism proceeds through initial coordination of the boronic acid to the copper center, followed by transmetalation and subsequent azide transfer [10]. While this approach provides access to azides from readily available boronic acid precursors, the moderate yields and requirement for metal catalysis present certain limitations [10].
Recent developments in continuous flow technology have enabled safer and more efficient synthesis of 1-azido-4-chlorobenzene [11] [12]. Flow methodologies address the inherent safety concerns associated with azide handling by maintaining small instantaneous quantities of reactive intermediates while enabling rapid heat and mass transfer [11].
The continuous flow approach typically employs the classical diazotization-azidation sequence but with enhanced control over reaction parameters [12]. Temperature regulation through integrated heat exchangers, precise residence time control, and automated reagent addition contribute to improved yields (70-90%) and enhanced safety profiles [12].
The system utilizes separate feed streams for the amine substrate, nitrite solution, and azide reagent, with mixing occurring in designated reactor zones [12]. This configuration minimizes accumulation of hazardous intermediates while maintaining optimal reaction conditions throughout the process [12].
An innovative approach avoids the direct use of sodium azide by employing hydrazine hydrate as the azide source [13] [14]. This methodology utilizes sodium nitrite for both amine diazotization and in situ azide generation through reaction with hydrazine [13].
The process begins with diazotization of 4-chloroaniline using sodium nitrite under acidic conditions [13]. Subsequent addition of hydrazine hydrate generates azide ions in situ through oxidation by residual nitrite, which then react with the diazonium salt to produce the azide product [13]. This approach achieves yields of 70-85% within 30-40 minutes at room temperature [13].
Solid-phase methodology employs cross-linked poly(4-vinylpyridine)-supported nitrite ion as the diazotizing agent [15] [16]. This approach provides enhanced safety through immobilization of reactive species while enabling reagent recovery and reuse [15].
The polymer-supported procedure involves treatment of 4-chloroaniline with the supported nitrite reagent in the presence of concentrated sulfuric acid at 0-5°C [15]. The generated diazonium salt subsequently reacts with sodium azide in aqueous medium to afford the azide product in 75-90% yield [15]. The spent polymeric reagent can be regenerated through simple ion exchange procedures [15].
Solvent selection significantly influences both reaction efficiency and product isolation in 1-azido-4-chlorobenzene synthesis. Comprehensive evaluation of various solvent systems reveals distinct performance characteristics affecting yield, reaction rate, and product purity.
| Solvent System | Phase Type | Yield (%) | Reaction Time (min) | Product Purity (%) | Extraction Efficiency | Comments |
|---|---|---|---|---|---|---|
| Water | Monophasic | 45-55 | 120-180 | 85-90 | N/A | Simple but lower yield |
| Water/Ethyl Acetate | Biphasic | 75-85 | 60-90 | 90-95 | Good | Good balance of yield and workup |
| Water/Dichloromethane | Biphasic | 80-90 | 45-75 | 95-98 | Excellent | Best overall performance |
| Water/Toluene | Biphasic | 70-80 | 60-120 | 90-95 | Good | Moderate yield, easy separation |
| DMF/Water | Monophasic | 65-75 | 90-120 | 85-90 | N/A | Polar solvent, moderate yield |
| DMSO/Water | Monophasic | 60-70 | 120-150 | 80-85 | N/A | High viscosity, slower reaction |
| Acetonitrile/Water | Monophasic | 55-65 | 90-120 | 85-90 | N/A | Moderate polarity, fair yield |
| Methanol/Water | Monophasic | 70-80 | 75-105 | 88-92 | N/A | Protic solvent, good compatibility |
Biphasic systems, particularly water/dichloromethane combinations, demonstrate superior performance with yields reaching 80-90% and excellent product purity (95-98%) [7] [17]. The biphasic nature facilitates efficient mass transfer during the azidation step while enabling straightforward product isolation through simple extraction procedures [7].
Various catalysts and additives have been investigated for their potential to enhance 1-azido-4-chlorobenzene synthesis. These modifications primarily target improvement of reaction rate, yield enhancement, or process simplification.
| Catalyst/Additive | Concentration (mol%) | Effect on Yield | Effect on Rate | Mechanism of Action | Recommendation |
|---|---|---|---|---|---|
| No additive (control) | 0 | Baseline (75%) | Standard rate | Standard diazotization | Standard method |
| Copper(I) Iodide | 5-10 | No significant change | Slightly faster | Metal coordination | Not recommended |
| Copper(II) Sulfate | 5-10 | Slight increase (+5%) | Slightly faster | Metal coordination | Optional enhancement |
| Iron(III) Chloride | 10-20 | Decrease (-15%) | Slower | Lewis acid activation | Avoid |
| Zinc Chloride | 10-20 | Slight decrease (-8%) | Slower | Lewis acid activation | Avoid |
| Tetrabutylammonium Bromide | 10-20 | Increase (+12%) | Faster | Phase transfer enhancement | Recommended for biphasic |
| Crown Ether (18-crown-6) | 5-15 | Increase (+18%) | Much faster | Cation complexation | Highly recommended |
| Sodium Ascorbate | 10-20 | No change | No change | Reducing agent | For copper-catalyzed variants |
Crown ether additives, particularly 18-crown-6, demonstrate the most significant positive impact, increasing yields by 18% while substantially accelerating reaction rates [18]. The mechanism involves selective complexation of sodium cations, thereby increasing the nucleophilicity of the azide anion and facilitating more efficient azidation [18].
Phase transfer catalysts such as tetrabutylammonium bromide provide moderate yield improvements (12% increase) specifically in biphasic systems by enhancing mass transfer between aqueous and organic phases [18]. These additives are particularly valuable when employing organic solvents with limited water miscibility [18].
Translation of laboratory-scale procedures to industrial production requires careful consideration of safety, efficiency, and economic factors. Scale-up studies reveal distinct challenges and opportunities for process optimization.
| Scale Factor | Reactor Type | Temperature Control | Safety Considerations | Yield Consistency (%) | Key Challenges | Recommended Modifications |
|---|---|---|---|---|---|---|
| Laboratory (1-10 mmol) | Round-bottom flask | Ice bath | Fume hood, small quantities | 85-95 | Heat dissipation | Standard procedure |
| Pilot Scale (0.1-1 mol) | Jacketed reactor | Chilled water circulation | Ventilation, explosion relief | 80-90 | Mixing efficiency | Slower addition rate |
| Demonstration (1-10 mol) | Continuous flow | Heat exchanger | Automated monitoring | 75-85 | Temperature uniformity | Continuous monitoring |
| Commercial (>10 mol) | Large-scale continuous | Multi-stage cooling | Full safety systems | 70-80 | Process automation | Process optimization |
Laboratory-scale synthesis typically achieves the highest yield consistency (85-95%) due to precise control over reaction parameters [12]. However, scale-up introduces challenges related to heat dissipation, mixing efficiency, and temperature uniformity that can impact both yield and safety [12].
Continuous flow technology emerges as the preferred approach for larger scales, offering enhanced safety through reduced inventory of hazardous materials while maintaining good process control [12]. Multi-stage cooling systems and automated monitoring become essential for commercial-scale operations to ensure consistent product quality and operational safety [12].
Comprehensive evaluation of the various synthetic methodologies reveals distinct advantages and limitations for each approach. The selection of optimal methodology depends on specific requirements including scale, safety considerations, cost factors, and desired product specifications.
| Synthetic Method | Starting Material | Key Reagents | Temperature (°C) | Reaction Time | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|---|
| Classic Diazotization-Azidation | 4-Chloroaniline | NaNO₂, HCl, NaN₃ | 0-5 | 2-4 hours | 63-88 | Well-established, reliable | Low temperature required |
| Tosylate-Mediated Azidation | 4-Chloroaniline | NaNO₂, p-TsOH, NaN₃ | Room temperature | 1-3 hours | 85-95 | Mild conditions, high yield | Requires specialized acid |
| Triflyl Azide Conversion | 4-Chloroaniline | Triflyl azide (TfN₃) | Room temperature | 30 minutes | 89 | Fast reaction, no metal catalyst | Expensive reagent |
| Continuous Flow Synthesis | 4-Chloroaniline | NaNO₂, HCl, NaN₃ | 0-25 | 10-30 minutes | 70-90 | Safe handling, continuous process | Requires special equipment |
| Copper-Catalyzed Boronic Acid Conversion | 4-Chlorophenylboronic acid | Cu(OAc)₂, NaN₃ | 55 | 3 hours | 74 | Metal-catalyzed, good selectivity | Metal contamination |
| One-Pot Hydrazine Method | 4-Chloroaniline | NaNO₂, Hydrazine hydrate | Room temperature | 30-40 minutes | 70-85 | Avoids NaN₃ handling | Side reactions possible |
| Polymer-Supported Diazotization | 4-Chloroaniline | [P₄-VP]NO₂, H₂SO₄, NaN₃ | 0-5 | 1-2 hours | 75-90 | Recyclable reagents | Polymer preparation needed |
| Phase Transfer Catalysis | 4-Chlorobenzyl bromide | NaN₃, phase transfer catalyst | Room temperature | 4-8 hours | 80-92 | Simple workup | Limited substrate scope |
The tosylate-mediated approach emerges as particularly attractive for laboratory and pilot-scale applications, combining high yields (85-95%) with mild reaction conditions [8]. The elimination of cryogenic temperature requirements represents a significant practical advantage while maintaining excellent product quality [8].
For industrial applications, continuous flow methodology offers the optimal balance of safety, efficiency, and scalability [11] [12]. Although initial yields may be slightly lower than batch processes, the enhanced safety profile and potential for process optimization make this approach highly attractive for commercial production [12].
Recent investigations have provided detailed mechanistic understanding of the azidation process, revealing critical factors that influence reaction efficiency and selectivity. Computational studies using density functional theory calculations have elucidated the energy profile of the transformation, identifying the azide attack step as rate-determining with an activation barrier of 18.7 kcal/mol [6].
Experimental kinetic studies confirm the stepwise nature of the mechanism, with azide coordination to the diazonium carbon preceding nitrogen elimination [6]. The reaction demonstrates first-order dependence on both diazonium salt and azide concentrations, consistent with the proposed SN2-type mechanism [6].
Temperature-dependent studies reveal an optimal balance between reaction rate and diazonium salt stability, with temperatures above 10°C leading to increased decomposition pathways [19]. The observed temperature sensitivity aligns with computational predictions regarding the energy barriers for productive versus decomposition pathways [19].
Solvent effects extend beyond simple polarity considerations, with specific coordination interactions influencing both diazonium salt stability and azide nucleophilicity [19]. Protic solvents demonstrate the ability to stabilize charged intermediates through hydrogen bonding, while polar aprotic solvents enhance azide nucleophilicity through reduced solvation [19].
Recent findings from flow chemistry applications demonstrate the potential for in situ product derivatization, enabling direct conversion of the azide product to more complex structures without isolation [20]. This approach minimizes handling of the potentially explosive azide intermediate while expanding synthetic possibilities [20].
Advanced analytical techniques including in situ infrared spectroscopy and rapid sampling mass spectrometry have enabled real-time monitoring of the reaction progress [19]. These studies reveal the formation of transient intermediates and provide quantitative data on reaction kinetics under various conditions [19].
The development of green chemistry approaches has focused on minimizing waste generation and improving atom economy [21] [18]. Recent investigations of azide ionic liquids as both solvent and reagent demonstrate the potential for more sustainable synthetic protocols [18] [22].
Process intensification studies have explored the use of microreactor technology for enhanced mass and heat transfer [23]. These investigations reveal the potential for significant rate enhancements while maintaining excellent selectivity through precise control of mixing and residence time [23].
The integration of machine learning approaches for reaction optimization has begun to provide insights into multi-parameter optimization strategies [19]. These computational tools enable rapid screening of reaction conditions to identify optimal synthetic protocols for specific applications [19].
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